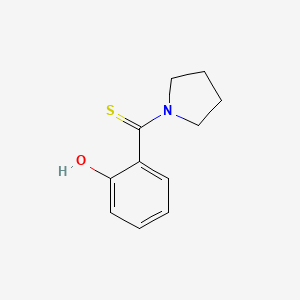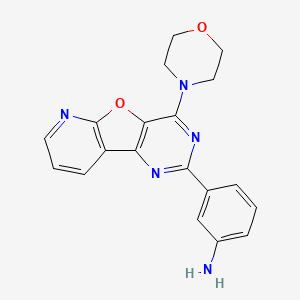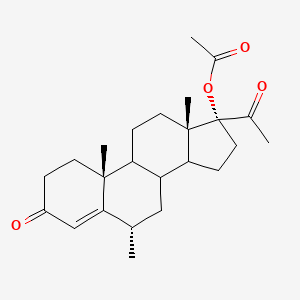
Medroxyprogesterone acetate
Overview
Description
Medroxyprogesterone acetate: is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. This compound is known for its progestogenic activity, which means it mimics the effects of progesterone in the body. It is commonly used to treat conditions such as abnormal uterine bleeding, amenorrhea, and as a part of hormone replacement therapy.
Mechanism of Action
Target of Action
Medroxyprogesterone acetate (MPA) is a synthetic progestin . It primarily targets the progesterone receptor (PR) . The PR is the biological target of progesterone, a hormone that plays crucial roles in the menstrual cycle and in maintaining the early stages of pregnancy .
Mode of Action
MPA, as an artificial progestogen, activates the progesterone receptor . The activation of PR by MPA transforms a proliferative endometrium into a secretory endometrium . This transformation is crucial for preparing the uterus for potential pregnancy. High-dose progestogen-only contraceptives like MPA inhibit follicular development and prevent ovulation as their primary mechanism of action .
Biochemical Pathways
MPA may activate the endoplasmic reticulum (ER) stress pathway . ER stress is a cellular process triggered by an imbalance of proteins in the ER. MPA up-regulates the expression of CHOP and HERPUD1, two molecules related to ER stress . This activation leads to apoptosis, a form of programmed cell death .
Pharmacokinetics
MPA exhibits high bioavailability when taken orally . It is metabolized in the liver through hydroxylation (CYP3A4), reduction, and conjugation . The elimination half-life of MPA varies depending on the route of administration. For oral administration, the half-life is between 12 to 33 hours . For intramuscular injection, the half-life is approximately 50 days .
Result of Action
The activation of PR by MPA leads to various molecular and cellular effects. In endometrial cancer cells, MPA causes alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs (lncRNAs) . This results in the activation of the ER stress pathway, leading to apoptosis .
Action Environment
Environmental factors can influence the action of MPA. For instance, the efficacy of MPA as a contraceptive agent varies geographically, with higher usage rates in regions such as sub-Saharan Africa and South-Eastern Asia . Cultural factors, practicability, availability, and cost likely contribute to these regional differences . Furthermore, the body mass index (BMI) of patients can influence the effectiveness of MPA. For poor ovarian response patients with high BMI, a higher dose of MPA in the progestin-primed ovarian stimulation protocol has been associated with a higher cumulative pregnancy rate .
Biochemical Analysis
Biochemical Properties
Medroxyprogesterone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver through hydroxylation, a process involving the enzyme Cytochrome P450 3A4 . This interaction plays a crucial role in the drug’s bioavailability and its overall effect on the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells . This is achieved through the up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to progesterone and glucocorticoid receptors . It inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation, and causes thickening of cervical mucus . These actions contribute to its contraceptive effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the concentration of this compound decreases exponentially until it becomes undetectable between 120-200 days following injection . This suggests that the drug’s effects on cellular function may diminish over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, it is used to control the reproductive cycle. Prolonged treatment or excessively high doses can lead to a variety of systemic disorders, including mammary tumors and diabetes mellitus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation . The Cytochrome P450 3A4 enzyme plays a significant role in this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is administered orally, sublingually, or through intramuscular or subcutaneous injection . Once in the body, it binds to albumin, with a protein binding rate of 88% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of medroxyprogesterone acetate involves several steps:
Ketalation: 17 alpha-hydroxyprogesterone reacts with ethylene glycol in the presence of para-toluenesulfonic acid to form a ketal.
Epoxidation: The ketal undergoes an epoxidation reaction with a peroxyacetic acid solution of anhydrous sodium acetate to form an epoxide.
Grignard Reaction: The epoxide reacts with methylmagnesium bromide, followed by hydrolysis with dilute sulfuric acid to form a Grignard product.
Deprotection: The Grignard product is hydrolyzed with glacial acetic acid to remove the protective groups, yielding 5 alpha, 17 alpha-dihydroxy-6 beta-methyl progesterone.
Hydrogenation: The compound undergoes hydrogenation translocation with hydrogen chloride to form 6 alpha-methyl-17 alpha-hydroxyprogesterone.
Acetylation: Finally, the compound is acetylated with acetic acid and acetic anhydride to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of precious metal catalysts like palladium on carbon, reducing costs and improving safety .
Chemical Reactions Analysis
Types of Reactions: Medroxyprogesterone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Medroxyprogesterone acetate has a wide range of scientific research applications:
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: this compound is extensively used in hormonal therapies, including contraception, treatment of endometriosis, and hormone replacement therapy
Comparison with Similar Compounds
Medroxyprogesterone acetate is compared with other progestins and progesterone derivatives:
Progesterone: The natural hormone with similar progestogenic activity but a shorter half-life.
Levonorgestrel: Another synthetic progestin used in contraceptives, known for its high potency.
Norethindrone: A synthetic progestin used in oral contraceptives and hormone replacement therapy.
Uniqueness: this compound is unique due to its long half-life and strong binding affinity to progesterone receptors, making it highly effective in long-term contraceptive formulations .
Properties
Key on ui mechanism of action |
Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors. |
|---|---|
CAS No. |
71-58-9 |
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1 |
InChI Key |
PSGAAPLEWMOORI-XUSCINHXSA-N |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Isomeric SMILES |
CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Appearance |
White to off-white crystalline powder. |
melting_point |
405 to 408 °F (NTP, 1992) |
Key on ui other cas no. |
71-58-9 |
physical_description |
Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione 6 alpha Methyl 17alpha hydroxyprogesterone Acetate 6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate Curretab Cycrin Depo Medroxyprogesterone Acetate Depo Provera Depo-Medroxyprogesterone Acetate Depo-Provera DepoProvera Farlutal Gestapuran Medroxyprogesterone 17 Acetate Medroxyprogesterone 17-Acetate Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer Medroxyprogesterone 17-Acetate, (6 beta)-Isomer Medroxyprogesterone Acetate Perlutex Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- Provera Veramix |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]
A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.
A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.
A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.
A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.
A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.
A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.
A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.
A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.
A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


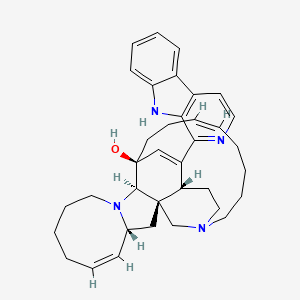

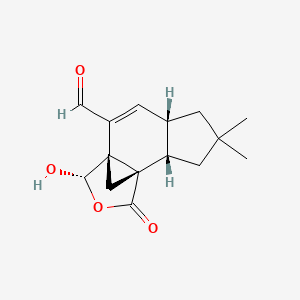

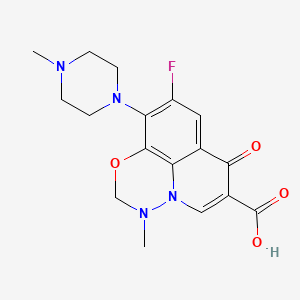
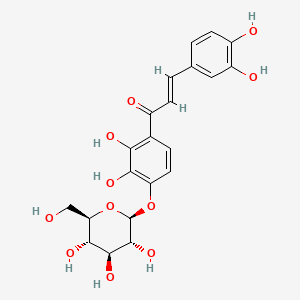
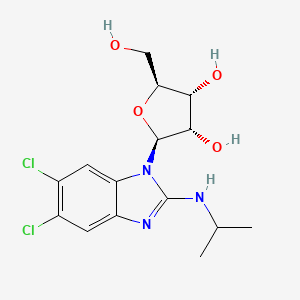
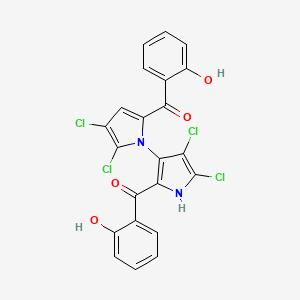

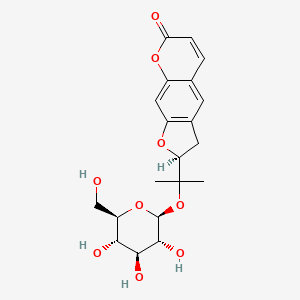

![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)
